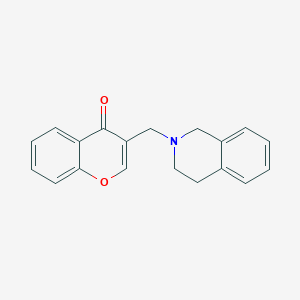![molecular formula C14H21NO B4962004 1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone](/img/structure/B4962004.png)
1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone, commonly known as CDAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
CDAP works by selectively inhibiting the translation of specific messenger RNA (mRNA) molecules. This inhibition is achieved by binding to the A site of the ribosome, preventing the binding of aminoacyl-tRNA and halting protein synthesis. The selectivity of CDAP is due to its ability to bind specifically to certain mRNA sequences, allowing researchers to target specific proteins for depletion.
Biochemical and Physiological Effects
CDAP has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on protein synthesis, CDAP has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of ion channels in neurons. These effects make CDAP a valuable tool for researchers in various fields.
实验室实验的优点和局限性
One of the main advantages of CDAP is its selectivity for specific mRNA sequences. This allows researchers to selectively deplete specific proteins without affecting the synthesis of other proteins. Additionally, CDAP is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers.
However, there are also some limitations to the use of CDAP in lab experiments. One limitation is that CDAP can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the selectivity of CDAP is dependent on the specific mRNA sequence being targeted, which can limit its applicability to certain proteins.
未来方向
There are several future directions for the use of CDAP in scientific research. One potential application is in the study of RNA-binding proteins, which play a critical role in various biological processes. CDAP could be used to selectively deplete specific RNA-binding proteins, allowing researchers to study their function in greater detail.
Another potential application is in the development of new antibiotics. CDAP has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibacterial agents.
Overall, CDAP is a valuable tool for researchers in various fields. Its selectivity for specific mRNA sequences and wide range of biochemical and physiological effects make it a versatile compound for studying various biological processes.
合成方法
The synthesis of CDAP involves a multistep process that begins with the reaction of cyclohexene with propargyl bromide to form 1-cyclohexen-1-ylpropargyl ether. This intermediate is then reacted with dimethylamine and formaldehyde to produce the final product, CDAP. This synthesis method has been optimized over the years to improve yield and purity, making CDAP readily available for scientific research.
科学研究应用
CDAP has been used extensively in scientific research as a tool for studying various biological processes. One of the most notable applications of CDAP is in the study of protein synthesis. CDAP has been shown to selectively block the synthesis of specific proteins, allowing researchers to study the effects of protein depletion on various biological processes.
属性
IUPAC Name |
1-(cyclohexen-1-yl)-3-(2-methylbut-3-yn-2-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-14(2,3)15-11-10-13(16)12-8-6-5-7-9-12/h1,8,15H,5-7,9-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXHRJFHUXTTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NCCC(=O)C1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexen-1-yl)-3-(2-methylbut-3-yn-2-ylamino)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)

![[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate](/img/structure/B4961966.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4961979.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B4961990.png)
![1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4961992.png)

![2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4962029.png)